3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride
Overview
Description
“3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1219967-88-0 . It is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C13H19BrClNO . The InChI code is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” is 320.65 g/mol. More detailed physical and chemical properties were not found in the web search results.Relevant Papers I found some references to “3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” on Sigma-Aldrich and Ambeed , but these do not appear to be peer-reviewed papers. They are product listings that may contain additional information about the compound.
Scientific Research Applications
Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones
A study by Yamali et al. (2016) involved synthesizing phenolic bis Mannich bases with structures related to "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride" and evaluating their cytotoxic and carbonic anhydrase enzyme inhibitory effects. The study aimed to identify lead compounds for anticancer drug development, finding that certain compounds showed selective toxicity towards tumors and low inhibition potency towards carbonic anhydrase isoforms, suggesting potential for further molecular modifications for better inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).
Unique Coordination Chemistry of Copper (II)
Majumder et al. (2016) explored the role of substituents on the coordination chemistry of Cu(II) with N,N,O-donor Schiff-base ligands, including those resembling "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride". The study's findings on bromination, magnetic property, and nuclearity issues, rationalized by DFT calculations, offer insights into designing metal complexes with desired properties (Majumder, Chakraborty, Adhikary, et al., 2016).
Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines
Mollet et al. (2011) developed a method for the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. The study highlights an approach for preparing compounds with a piperidine structure, underscoring the relevance of such compounds in developing pharmacologically active agents (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).
Synthesis and Copolymerization of Novel Compounds
Kharas et al. (2016) and other related studies focused on the synthesis and copolymerization of novel compounds, including those structurally related to "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride". These studies contribute to the development of new materials with potential applications in various industries, from pharmaceuticals to plastics, by exploring the copolymerization behavior and properties of these synthesized compounds (Kharas et al., 2016).
properties
IUPAC Name |
3-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-10-5-6-13(12(14)8-10)16-11-4-3-7-15-9-11;/h5-6,8,11,15H,2-4,7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMHJROOGRFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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